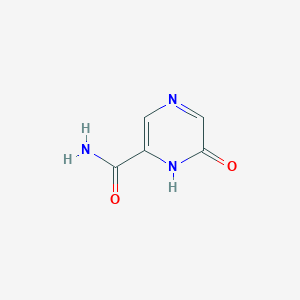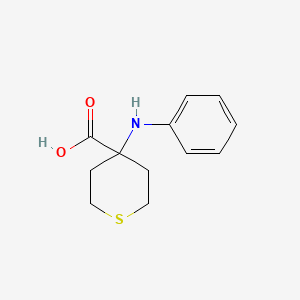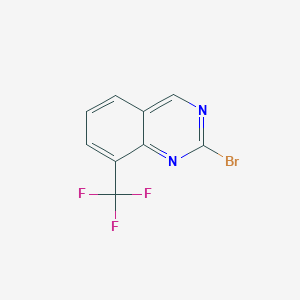
3-Chloro-5-(trifluoromethyl)picolinic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(trifluoromethyl)picolinic acid hydrochloride is a chemical compound with the molecular formula C7H3ClF3NO2·HCl It is a derivative of picolinic acid, characterized by the presence of a chlorine atom at the third position and a trifluoromethyl group at the fifth position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(trifluoromethyl)picolinic acid hydrochloride typically involves the chlorination and trifluoromethylation of picolinic acid derivatives. One common method includes the reaction of 3-chloropyridine-2-carboxylic acid with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent, such as dichloromethane or acetonitrile, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as flow chemistry and automated synthesis. The final product is typically purified through recrystallization or chromatography to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-(trifluoromethyl)picolinic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the carboxylic acid group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride and primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Formation of 3-amino-5-(trifluoromethyl)picolinic acid derivatives.
Oxidation: Formation of 3-chloro-5-(trifluoromethyl)picolinic acid N-oxide.
Reduction: Formation of 3-chloro-5-(trifluoromethyl)picolinic alcohol.
Applications De Recherche Scientifique
3-Chloro-5-(trifluoromethyl)picolinic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-(trifluoromethyl)picolinic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the conformation and activity of the target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-6-hydroxypicolinic acid
- 3-Chloro-5-fluoropicolinic acid
- 3-Chloro-5-methoxypicolinic acid
- 3,5-Dichloropyridine-2-carboxylic acid
- 3-Chloro-5-nitropicolinic acid
Uniqueness
3-Chloro-5-(trifluoromethyl)picolinic acid hydrochloride is unique due to the presence of both a chlorine atom and a trifluoromethyl group on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C7H4Cl2F3NO2 |
|---|---|
Poids moléculaire |
262.01 g/mol |
Nom IUPAC |
3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H3ClF3NO2.ClH/c8-4-1-3(7(9,10)11)2-12-5(4)6(13)14;/h1-2H,(H,13,14);1H |
Clé InChI |
GVKMKMGINQGWGX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1Cl)C(=O)O)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bis([1,10-Phenanthroline)(4,5,9,14-Tetraaza-benzo[b]triphenylene)ruthenium (II) dichloride](/img/structure/B12971873.png)

![4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9'-xanthen]-2'-yl)-1,3,2-dioxaborolane](/img/structure/B12971885.png)
![4-Chloro-2-methylthieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B12971886.png)





![2,2-Difluoro-7-methyl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-7-carboxylic acid](/img/structure/B12971935.png)



